molecular formula C37H50N8O13S B7804080 Phallacidin

Phallacidin

Cat. No.: B7804080
M. Wt: 846.9 g/mol
InChI Key: KUBDTFZQCYLLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phallacidin is a natural mycotoxin first isolated from the death cap mushroom, Amanita phalloides. It belongs to the phallotoxin family, which also includes phalloidin. This compound is a bicyclic peptide known for its ability to bind filamentous actin (F-actin) and stabilize it, preventing depolymerization. This property makes it a valuable tool in scientific research, particularly in the study of the cytoskeleton .

Preparation Methods

Phallacidin is typically isolated from the death cap mushroom. The isolation process involves extracting the mushroom’s toxins and purifying them through various chromatographic techniques. Synthetic routes for this compound are complex due to its bicyclic structure, which includes a thioether bridge between a cysteine and tryptophan residue.

Chemical Reactions Analysis

Phallacidin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized, which may affect its binding affinity to F-actin.

    Reduction: Reduction reactions can cleave the thioether bridge, altering the compound’s structure and function.

    Substitution: Substitution reactions can modify the amino acid residues, potentially creating derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phallacidin is widely used in scientific research due to its ability to bind and stabilize F-actin. Some of its applications include:

Mechanism of Action

Phallacidin exerts its effects by binding to F-actin and stabilizing it, preventing depolymerization. This binding occurs at a stoichiometric ratio of about one this compound molecule per actin subunit. The stabilization of F-actin inhibits its degradation by proteolytic enzymes such as trypsin and α-chymotrypsin. This mechanism is similar to that of phalloidin, another member of the phallotoxin family .

Comparison with Similar Compounds

Phallacidin is similar to other phallotoxins, such as phalloidin, but it contains a carboxyl group that allows for coupling reactions. This makes this compound unique in its ability to form conjugates with other molecules. Similar compounds include:

This compound’s unique structure and binding properties make it a valuable tool in various scientific and medical research applications.

Biological Activity

Phallacidin is a potent bicyclic toxin derived from the Amanita phalloides mushroom, commonly known as the death cap. This compound has garnered significant attention in both toxicology and cell biology due to its unique interactions with actin filaments, which are crucial components of the cytoskeleton in eukaryotic cells. This article explores the biological activity of this compound, its mechanisms of action, and its applications in scientific research.

This compound has the empirical formula C37H50N8O13SC_{37}H_{50}N_{8}O_{13}S and a molecular weight of approximately 846.90 g/mol. It belongs to the class of phallotoxins, which are cyclic peptides known for their ability to bind to filamentous actin (F-actin). The structural characteristics of this compound allow it to stabilize actin filaments, preventing their depolymerization and thereby disrupting normal cellular functions.

This compound's primary biological activity is its specific binding to F-actin. This interaction leads to several critical effects:

  • Stabilization of Actin Filaments : this compound binds to F-actin, stabilizing existing filaments and inhibiting their disassembly. This stabilization alters cellular dynamics, affecting processes such as cell motility, shape maintenance, and division.
  • Disruption of Cellular Functions : By preventing normal actin turnover, this compound can disrupt various cellular activities, including cytokinesis and intracellular transport .
  • Research Applications : The ability of this compound to bind specifically to actin makes it a valuable tool for studying actin dynamics and protein-protein interactions involving the cytoskeleton.

Comparative Analysis with Other Phallotoxins

This compound shares structural similarities with other phallotoxins but is unique in its potency and binding characteristics. The following table summarizes key features of this compound compared to other compounds in its class:

CompoundMolecular WeightBinding AffinityUnique Features
Phalloidin804.91 g/molHighFirst cyclic peptide discovered; stabilizes F-actin more effectively.
Phallacin830.98 g/molModerateLess potent than this compound but similar structural features.
Phallisacin844.99 g/molModerateContains additional modifications affecting reactivity.
Phallisin818.93 g/molLowLess effective at stabilizing actin compared to this compound.
Prophalloin818.93 g/molLowPrecursor form; less studied than this compound.

Biological Effects and Case Studies

Research has demonstrated that this compound can have significant biological effects beyond simple actin stabilization:

  • Endothelial Permeability : A study found that this compound prevents thrombin-induced increases in endothelial permeability to albumin, suggesting potential implications for vascular biology and pathology .
  • Cellular Staining Techniques : this compound has been utilized in live-cell imaging techniques to stain actin filaments, providing insights into cytoskeletal dynamics in real-time .

Toxicological Considerations

Despite its utility in research, this compound is a highly toxic compound that poses serious health risks if ingested or improperly handled. It can cause severe irritation upon contact with skin or eyes and may lead to serious health complications if ingested. Therefore, strict safety protocols must be followed when working with this compound in laboratory settings.

Properties

IUPAC Name

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBDTFZQCYLLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50N8O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001046316
Record name Phallacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

846.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26645-35-2
Record name Phallacidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026645352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phallacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phallacidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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